molecular formula C13H14O3 B2649526 methyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate CAS No. 832089-61-9

methyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate

Cat. No.: B2649526
CAS No.: 832089-61-9
M. Wt: 218.252
InChI Key: RPMBVQRHROMPEA-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate is an organic compound with the CAS Number: 832089-61-9 . It has a molecular weight of 218.25 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14O3/c1-13(2)10(12(15)16-3)8-6-4-5-7-9(8)11(13)14/h4-7,10H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 218.25 . It is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Corrosion Inhibition

One notable application of derivatives of this chemical structure is in corrosion inhibition. Research has demonstrated the effectiveness of indanone derivatives in protecting mild steel against corrosion in aqueous hydrochloric acid solutions. These compounds, including 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid and others, show significant inhibitory properties, with efficiencies reaching up to 92% under optimal concentrations. This inhibition is attributed to the adsorption of the inhibitor molecules onto the metal surface, following the Langmuir adsorption isotherm. Theoretical studies, including density functional theory (DFT) calculations, have helped correlate molecular structures with their corresponding inhibition efficiencies, indicating a mixed-type behavior for some derivatives A. Saady et al., 2018.

Organic Synthesis and Catalysis

Another application is in the field of organic synthesis and catalysis. The compound has been involved in studies focusing on the synthesis of new organic structures and catalysis processes. For instance, research on the reaction of dimethyl 2-butynoate with aniline and formaldehyde led to a revision of the product structure to a derivative more closely related to methyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate, highlighting the complex reaction mechanisms and potential for synthesizing novel compounds A. Srikrishna et al., 2010.

Additionally, metal-organic frameworks (MOFs) have been explored as catalysts for the N-methylation of aromatic primary amines using dimethyl carbonate, showcasing the versatility of this chemical in facilitating environmentally friendly and selective catalytic reactions A. Dhakshinamoorthy et al., 2010.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

methyl 2,2-dimethyl-3-oxo-1H-indene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-13(2)10(12(15)16-3)8-6-4-5-7-9(8)11(13)14/h4-7,10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMBVQRHROMPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C2=CC=CC=C2C1=O)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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